3-((3-Fluorobenzyl)thio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-((3-Fluorobenzyl)thio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorobenzyl)thio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Attachment of the 3-Fluorobenzylthio Group: The 3-fluorobenzylthio group can be attached through a thiolation reaction using 3-fluorobenzyl chloride and a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((3-Fluorobenzyl)thio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-((3-Fluorobenzyl)thio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole: A similar triazole derivative with potential biological activity.
3-(Benzylthio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine: A compound with a similar structure but lacking the fluorine atom.
Uniqueness
The presence of the 3-fluorobenzylthio group in 3-((3-Fluorobenzyl)thio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.
Properties
CAS No. |
675190-30-4 |
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Molecular Formula |
C14H12FN5S |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12FN5S/c15-11-5-3-4-10(8-11)9-21-14-19-18-13(20(14)16)12-6-1-2-7-17-12/h1-8H,9,16H2 |
InChI Key |
YTUNKOAWPNHCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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